molecular formula C9H6BrF3O2 B6162356 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1683546-42-0

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

カタログ番号: B6162356
CAS番号: 1683546-42-0
分子量: 283.04 g/mol
InChIキー: QNOMIVKJPATUPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core fused with a benzene ring and substituted with bromine and trifluoromethyl groups at positions 7 and 5, respectively. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate biological targets, including enzymes and receptors involved in thrombosis, inflammation, and central nervous system disorders .

特性

CAS番号

1683546-42-0

分子式

C9H6BrF3O2

分子量

283.04 g/mol

IUPAC名

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H6BrF3O2/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4H,1-2H2

InChIキー

QNOMIVKJPATUPN-UHFFFAOYSA-N

正規SMILES

C1COC2=C(C=C(C=C2O1)Br)C(F)(F)F

純度

95

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of benzodioxine compounds exhibit potential anticancer properties. For instance, studies have shown that modifications to the benzodioxine structure can enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound, making it a candidate for further development as an anticancer agent .

2. Neuropharmacology
Compounds similar to 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine have been investigated for their effects on neurotransmitter systems. They may act as modulators of glutamate receptors, which are crucial in neurodegenerative diseases. The structure's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

3. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies suggest that the presence of halogen substituents can enhance antibacterial activity against resistant strains of bacteria. This makes it a potential candidate for developing new antibiotics .

Synthetic Organic Chemistry Applications

1. Synthesis of Novel Compounds
The unique structure of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various coupling reactions and cyclizations, facilitating the development of new pharmaceuticals and agrochemicals .

2. Material Science
In material science, derivatives of this compound are being explored for their electronic properties. The trifluoromethyl group contributes to the stability and conductivity of polymers synthesized from benzodioxine derivatives, making them suitable for applications in organic electronics and sensors .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects on breast cancer cellsFound enhanced activity with modified benzodioxines compared to unmodified ones
Neuropharmacological StudyExamined effects on glutamate receptorsSuggested potential use in treating neurodegenerative diseases due to blood-brain barrier permeability
Antimicrobial ResearchEvaluated antibacterial efficacyDemonstrated significant activity against resistant bacterial strains with halogenated derivatives

作用機序

The mechanism of action of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Key Functional Attributes Pharmacological Relevance
7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine Br (C7), CF₃ (C5) 299.06* High lipophilicity (CF₃), halogen bonding (Br) Potential thrombin inhibition
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine (CAS 1710-62-9) BrCH₂CH₂O (C5) 273.11 Ether linkage, moderate polarity Intermediate in synthesis
7-Bromo-5-(2-chlorophenyl)-1,4-benzodiazepine (Brometazepam) Br (C7), Cl-C₆H₄ (C5) 378.67 Benzodiazepine core, anxiolytic activity Sedative-hypnotic applications
7-Bromo-9-fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Br (C7), F (C9), lactam 260.06 Oxazepinone ring, fluorinated substituent Research tool in kinase studies

*Calculated based on formula C₉H₆BrF₃O₂.

Key Observations:

Substituent Effects :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to the bromoethoxy substituent in 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine, which may undergo ether cleavage .
  • Bromine at C7 is conserved in brometazepam and the target compound, suggesting shared halogen-mediated interactions in receptor binding .

Core Heterocycle Differences: Benzodiazepines (e.g., brometazepam) exhibit sedative effects due to GABA receptor modulation, whereas benzodioxines are explored for antithrombotic activity via thrombin inhibition . The oxazepinone lactam in introduces hydrogen-bonding capacity absent in benzodioxines, altering target selectivity .

Pharmacological Activity and Mechanism

Thrombin Inhibition and Antithrombotic Potential

2,3-Dihydro-1,4-benzodioxine derivatives, including regioisomers and stereoisomers, show dual antithrombotic activity by balancing thrombin inhibition and fibrinogen GPIIb/IIIa receptor antagonism . For example:

  • Regioisomerism : Substitution at C5 (trifluoromethyl) vs. C6 (e.g., methoxy) alters steric hindrance, affecting thrombin active-site binding .
  • Stereochemistry : Chiral centers in analogs like 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine influence diastereomer activity ratios, as resolved via NMR and molecular modeling .

The target compound’s CF₃ group may enhance hydrophobic interactions with thrombin’s S3 pocket, while bromine at C7 could stabilize π-stacking in the catalytic triad .

生物活性

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, contributing to its unique chemical properties. The structure can be represented as follows:

C9H6BrF3O2\text{C}_9\text{H}_6\text{BrF}_3\text{O}_2

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has shown promising results against various cancer cell lines.

In Vitro Studies

Research indicates that 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Cell Lines Tested : Panc-1 (pancreatic), MCF-7 (breast), and A549 (lung).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.051 µM to 0.36 µM against these cell lines, indicating potent activity compared to standard anticancer agents .
Cell LineIC50 Value (µM)Reference
Panc-10.051
MCF-70.066
A5490.36

The mechanism underlying the anticancer activity of this compound appears to involve several pathways:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and other metabolic enzymes .

Case Studies

Several case studies have documented the effectiveness of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine in preclinical settings:

  • Study on Pancreatic Cancer : A study evaluated the compound's effect on pancreatic cancer cell lines, demonstrating significant growth inhibition and apoptosis induction after 48 hours of exposure .
  • Breast Cancer Model : In a breast cancer model using MCF-7 cells, the compound exhibited a dose-dependent reduction in cell viability with an IC50 lower than many conventional chemotherapeutics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。